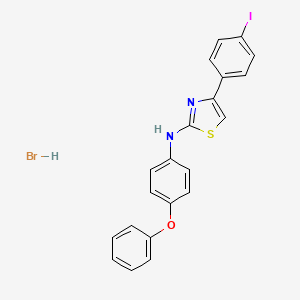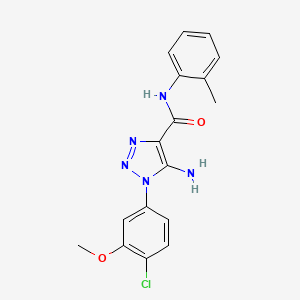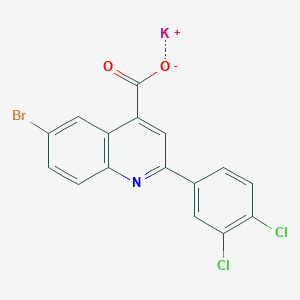
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to induce autophagy, a process where cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. This compound has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. One area of interest is the development of new cancer therapies based on the anti-cancer activity of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways involved in cancer. Additionally, there is potential for the use of this compound in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research with potent anti-cancer activity. Its mechanism of action and range of biochemical and physiological effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential of this compound in scientific research and its future applications.
Synthesis Methods
The synthesis of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide. This reaction results in the formation of this compound as a white crystalline solid.
Scientific Research Applications
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-9-2-4-14-10(6-9)11(16(21)22)7-15(20-14)8-1-3-12(18)13(19)5-8;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHNPVUNUIPQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)
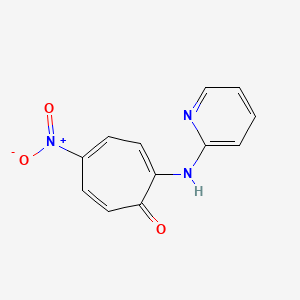
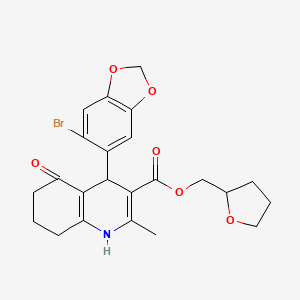

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
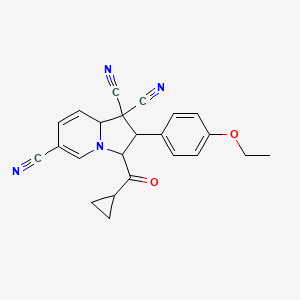
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
